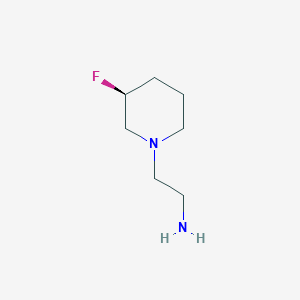
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorine atom on the piperidine ring and an amine group attached to an ethan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoropiperidine.
Reaction with Ethylamine: The 3-fluoropiperidine is reacted with ethylamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom on the piperidine ring may enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloropiperidin-1-yl)ethan-1-amine
- (S)-2-(3-Bromopiperidin-1-yl)ethan-1-amine
- (S)-2-(3-Methylpiperidin-1-yl)ethan-1-amine
Uniqueness
(S)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated counterparts.
Properties
Molecular Formula |
C7H15FN2 |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-[(3S)-3-fluoropiperidin-1-yl]ethanamine |
InChI |
InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m0/s1 |
InChI Key |
ZDSQYCHUPBZWNG-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CCN)F |
Canonical SMILES |
C1CC(CN(C1)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















